Lower Intrinsic Lipophilicity vs. Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-b]pyridazine core demonstrates substantially lower lipophilicity than the widely used imidazo[1,2-a]pyridine scaffold. This property was a key driver in the scaffold-hopping strategy from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine during CDK inhibitor optimization [1]. Lower logP values correlate with improved solubility, reduced protein binding, and better oral absorption profiles in lead optimization campaigns.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | Imidazo[1,2-b]pyridazine parent core: XLogP3 = 0.3 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine parent core: LogP = 1.2–1.35 [2] |
| Quantified Difference | ΔlogP ≈ 0.9–1.05 units (approx. 8–11× lower lipophilicity) |
| Conditions | Calculated partition coefficients (XLogP3/ACD LogP) for unsubstituted parent heterocycles |
Why This Matters
A logP difference of ~1 unit can significantly influence aqueous solubility, metabolic stability, and oral bioavailability in downstream drug candidates, directly impacting lead optimization success rates.
- [1] Byth, K.F. et al. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 14, 2249–2252 (2004). View Source
- [2] Chembase. Imidazo[1,2-a]pyridine (CAS 274-76-0). LogP: 1.206. Chemsrc reports LogP: 1.35 for the same compound. View Source
